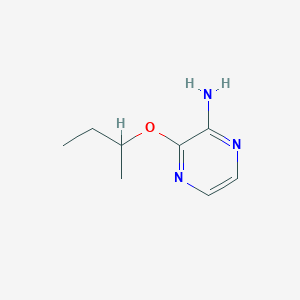

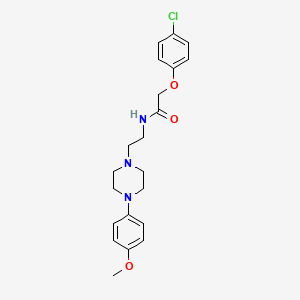

3-Butan-2-yloxypyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazine derivatives can involve various strategies. For instance, N-Amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid leads to the formation of 1,5-diaminopyrazole with good regiochemical control . This suggests that similar methods could potentially be applied to synthesize "this compound" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex and is often elucidated using X-ray crystallography. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, which could provide a precedent for the structural analysis of "this compound" . Additionally, the crystal structures of butyrate and 1,3-dioxane derivatives have been characterized, indicating that similar analytical techniques could be used for the compound .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions. The reactions with electrophiles and dicarbonyl compounds have been explored, leading to the formation of new pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepine derivatives . This information could be relevant when considering the reactivity of "this compound" with different chemical reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be studied using a combination of spectroscopic and computational methods. For instance, [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide was characterized by IR, NMR, UV/vis spectroscopy, and X-ray diffraction, and its properties were further investigated using density functional theory (DFT) . These techniques could similarly be applied to "this compound" to determine its properties.

Scientific Research Applications

Diabetes Treatment

A study by (Kim et al., 2005) explored beta-amino amides incorporating fused heterocycles, including a variant of 3-Butan-2-yloxypyrazin-2-amine, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. The compound demonstrated potent inhibitory effects and potential for diabetes treatment.

Synthesis of Heterocyclic Compounds

The work of (Li, Zhang, & Tong, 2010) showed the utility of a tertiary amine-catalyzed annulation process involving this compound derivatives for creating heterocyclic compounds. This process is significant for the synthesis of complex organic molecules.

Biosynthesis of Chiral Amines

A study by (Tang, Zhang, Ye, & Zheng, 2019) discussed the biosynthesis of chiral amines using a novel transaminase. This research highlights the application of this compound derivatives in producing key intermediates for pharmaceuticals.

Organic Synthesis and Biological Applications

The work by (Dorn & Ozegowski, 1998) and (Chiang et al., 2009) demonstrated the synthesis of complex organic compounds and their potential biological applications, indicating the versatility of this compound in organic chemistry and drug development.

Biocatalysis and Industrial Chemistry

Research by (Ducrot et al., 2021) focused on biocatalytic processes involving amines, relevant for the industrial synthesis of chiral amines. The implications for this compound derivatives in such processes are significant.

Antimicrobial Applications

The study by (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011) indicated the potential of compounds related to this compound in synthesizing substances with antimicrobial properties.

properties

IUPAC Name |

3-butan-2-yloxypyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRGSQPWRUFABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=NC=CN=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

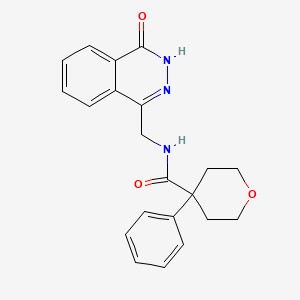

![N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2504224.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2504226.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)

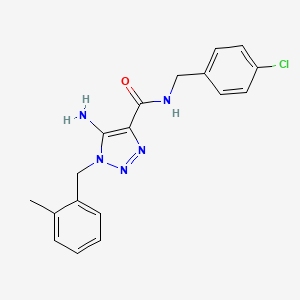

![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)

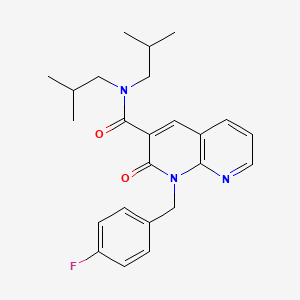

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)